[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino] acetate
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Overview
Description
[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino] acetate is an organic compound characterized by the presence of a dichloromethoxyphenyl group attached to a methylideneamino moiety, which is further linked to an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino] acetate typically involves the condensation of 3,5-dichloro-2-methoxybenzaldehyde with an appropriate amine, followed by esterification with acetic acid or its derivatives. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. Techniques such as catalytic oxidation and the use of packed-bed reactors can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino] acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro substituents, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled temperatures and in solvents such as THF or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, [(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino] acetate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial and antioxidant agent. Studies have shown that derivatives of this compound exhibit significant antibacterial activity against both gram-positive and gram-negative bacteria .
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. Its unique structure allows it to interact with specific molecular targets in the body, providing therapeutic benefits.
Industry
In the industrial sector, this compound is utilized in the production of dyes, polymers, and other materials. Its chemical properties make it suitable for various applications, including as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of [(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino] acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to a reduction in the production of inflammatory mediators. Additionally, it can modulate signaling pathways involved in pain and inflammation, providing therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloroaniline: An aniline derivative with similar chloro substituents but lacking the methoxy and acetate groups.
Dichloromethane: A simple organochlorine compound used as a solvent, differing significantly in structure and applications.
3,5-Dichloro-4-methoxyphenylacrylic acid: A compound with a similar aromatic ring structure but different functional groups.
Uniqueness
[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino] acetate is unique due to its combination of dichloro, methoxy, and acetate groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3/c1-6(14)16-13-5-7-3-8(11)4-9(12)10(7)15-2/h3-5H,1-2H3/b13-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYXSDLKMIYKEE-WLRTZDKTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=CC1=C(C(=CC(=C1)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C/C1=C(C(=CC(=C1)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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